molecular formula C8H6ClFINO2 B13094658 Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate CAS No. 1698028-47-5

Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate

Cat. No.: B13094658
CAS No.: 1698028-47-5
M. Wt: 329.49 g/mol
InChI Key: DQJMQYIENXYROE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H6ClFINO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and an amino group attached to a benzoate ester. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions One common method includes the halogenation of a precursor benzoate compound followed by amination and esterificationThe amino group can be introduced via nucleophilic substitution, and the esterification can be carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The halogen atoms can be selectively reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoates, while nucleophilic substitution of halogens can produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 2-amino-4-chloro-3-fluoro-5-bromobenzoate
  • Methyl 2-amino-4-chloro-3-fluoro-5-nitrobenzoate

Uniqueness

Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzoate ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1698028-47-5

Molecular Formula

C8H6ClFINO2

Molecular Weight

329.49 g/mol

IUPAC Name

methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H6ClFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3

InChI Key

DQJMQYIENXYROE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)Cl)I

Origin of Product

United States

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